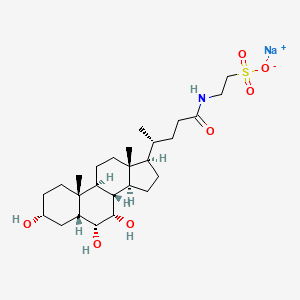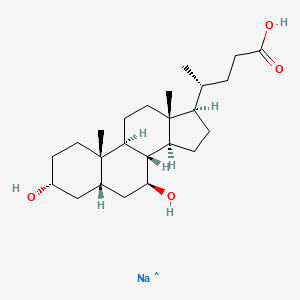
Ursodeoxycholic acid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursodeoxycholic acid sodium, a sodium salt form of ursodeoxycholic acid, is a bile acid derivative used primarily in the treatment of liver diseases. Ursodeoxycholic acid is a naturally occurring bile acid found in small quantities in human bile and is more abundant in the bile of certain animals, such as bears. It is known for its ability to dissolve gallstones and improve liver function by reducing the concentration of toxic bile acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. One common method involves the epimerization of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. This enzymatic process converts chenodeoxycholic acid to ursodeoxycholic acid under specific conditions .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding ursodeoxycholic acid with a moderate yield . Another method includes catalytic hydrogenation using Raney nickel as a catalyst, which provides a higher yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic acid sodium undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of ursodeoxycholic acid, which can be further utilized in different applications.
Scientific Research Applications
Ursodeoxycholic acid sodium has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in cellular signaling and apoptosis.
Industry: Employed in the formulation of pharmaceuticals and as a component in certain cosmetic products.
Mechanism of Action
Ursodeoxycholic acid sodium exerts its effects by several mechanisms:
Cholesterol Solubilization: It reduces the absorption of cholesterol in the intestine and decreases cholesterol secretion into bile, thus reducing biliary cholesterol saturation.
Bile Flow Promotion: It increases bile acid flow and promotes the secretion of bile acids.
Cytoprotection: It protects hepatocytes from bile acid-induced apoptosis by inhibiting the toxic effects of hydrophobic bile acids.
Comparison with Similar Compounds
Chenodeoxycholic Acid: A primary bile acid that can be converted to ursodeoxycholic acid.
Cholic Acid: Another primary bile acid with different therapeutic uses.
Taurocholic Acid: A bile acid conjugate with taurine, used in different medical applications.
Uniqueness: Ursodeoxycholic acid sodium is unique due to its higher hydrophilicity and lower toxicity compared to other bile acids like chenodeoxycholic acid and cholic acid . This makes it particularly effective in treating liver diseases and dissolving gallstones with fewer side effects.
Properties
Molecular Formula |
C24H40NaO4 |
|---|---|
Molecular Weight |
415.6 g/mol |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
InChI Key |
DOVZGADDWOFQEZ-FUXQPCDDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B10830337.png)
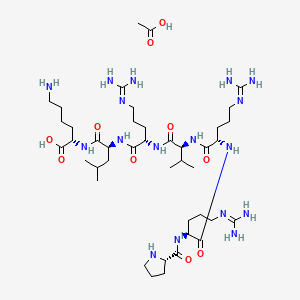
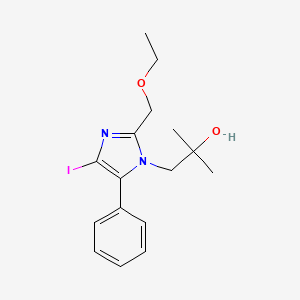

![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)
![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)

![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)
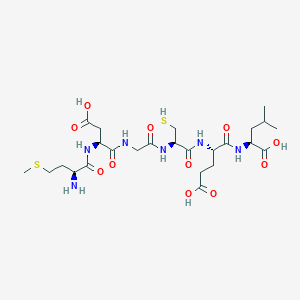

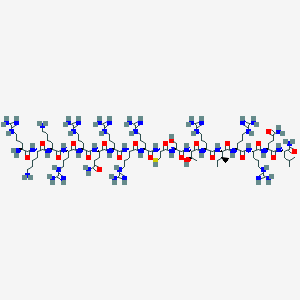
![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
